molecular formula C17H25N3O B4659014 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]acetamide

2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]acetamide

Cat. No. B4659014
M. Wt: 287.4 g/mol
InChI Key: SORJUNRRJPRFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ACPD and has been extensively studied for its ability to modulate various biological processes.

Mechanism of Action

ACPD acts as an agonist for both metabotropic glutamate receptor 1 (mGluR1) and metabotropic glutamate receptor 5 (mGluR5). Activation of these receptors leads to the modulation of various signaling pathways in the brain, including the regulation of calcium ion channels and the activation of protein kinase C.
Biochemical and Physiological Effects:
The activation of mGluR1 and mGluR5 by ACPD has been shown to have various biochemical and physiological effects. These effects include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACPD in lab experiments is its ability to selectively activate mGluR1 and mGluR5, allowing for the study of specific signaling pathways. However, one limitation is the potential for off-target effects, as ACPD may also interact with other receptors in the brain.

Future Directions

There are several future directions for the study of ACPD. One potential direction is the development of novel compounds based on the structure of ACPD that may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of ACPD and its potential therapeutic applications in various diseases.

Scientific Research Applications

ACPD has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It is commonly used as a research tool to study the function and modulation of glutamate receptors in the brain.

properties

IUPAC Name

2-(1-adamantyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-20-15(2-3-19-20)11-18-16(21)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,12-14H,4-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORJUNRRJPRFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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